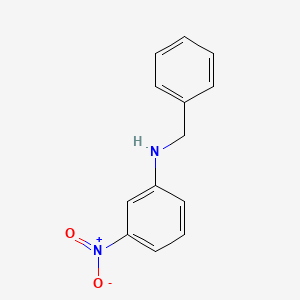

N-benzyl-3-nitroaniline

Descripción general

Descripción

N-benzyl-3-nitroaniline is an organic compound known for its application in the synthesis of nonlinear optical materials due to its promising structural and electronic characteristics. It's part of a broader class of nitroaniline derivatives that have been extensively studied for their electron donor and acceptor properties, contributing to their utility in various chemical and material science applications.

Synthesis Analysis

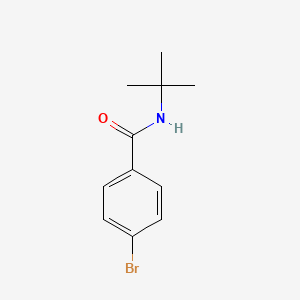

The synthesis of N-benzyl-3-nitroaniline and related compounds typically involves the reaction of benzyl chloride with nitroaniline derivatives under specific conditions. For instance, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound closely related to N-benzyl-3-nitroaniline, was achieved through a reaction using benzyl chloride and 2-methyl-4-nitroaniline, followed by purification steps including column chromatography and recrystallization (Kalaivanan & Srinivasan, 2017).

Molecular Structure Analysis

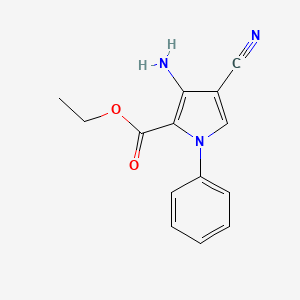

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, which shares similarities with N-benzyl-3-nitroaniline, has been explored through spectral, electrooptical, and quantum-chemical methods, revealing insights into the electronic structures and conformations of these compounds. Studies have shown that the N-nitroamino group in such molecules is almost planar, with specific bond lengths and angles indicating a lack of conjugation between the nitro group and the aromatic ring, which impacts their electronic properties (Prezhdo et al., 2006).

Chemical Reactions and Properties

N-benzyl-3-nitroaniline participates in various chemical reactions characteristic of nitroaniline derivatives. For instance, its reactivity has been explored in the context of forming charge transfer complexes and undergoing electrophilic substitution reactions. The study of N-benzyl-3-nitroaniline's growth, structural, optical, and thermal properties reveals its potential in nonlinear optical applications due to its favorable electronic structure and stability up to certain temperatures (Sathishkumar et al., 2021).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Inhibitory Activities

- Microwave-Assisted Synthesis : N-benzylidene-4-nitroaniline, derived from N-benzyl-3-nitroaniline, has been synthesized using microwave methods. This synthesis approach is efficient and time-saving compared to traditional methods.

- Enzyme Inhibition : These compounds have shown inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential therapeutic applications as enzyme activators in future medical treatments (Çelik & Babagil, 2019).

Nonlinear Optical Material Development

- Optical Applications : N-benzyl-2-methyl-4-nitroaniline, a variant of N-benzyl-3-nitroaniline, has been synthesized and used to grow single crystals. These crystals exhibit nonlinear optical properties, making them suitable for applications in optoelectronics (Kalaivanan & Srinivasan, 2017).

Studies on Molecular Structures and Conformations

- Structural Analysis : Research has been conducted on the molecular structures and conformations of N-benzylideneanilines, derivatives of N-benzyl-3-nitroaniline. These studies are crucial for understanding the physical and chemical properties of these compounds (Akaba, Tokumaru, Kobayashi, & Utsunomiya, 1980).

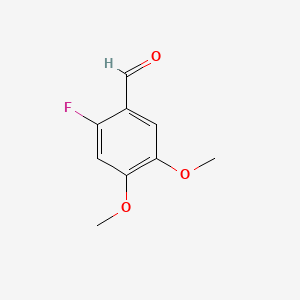

Application in Analytical Chemistry

- Colorimetric Detection : N-nitrophenyl benzamide derivatives, related to N-benzyl-3-nitroaniline, have been developed as chemosensors for cyanide in aqueous environments. This demonstrates their application in environmental monitoring and analytical chemistry (Sun, Wang, & Guo, 2009).

Material Science and Electronics

- Electronic Material Development : N-Benzyl-3-nitroaniline has been explored for its potential in non-linear optical material applications. It shows promise for use in optoelectronic devices due to its optical and electronic properties (Sathishkumar et al., 2021).

Synthesis and Chemical Reactions

- Chemical Synthesis : Various studies have focused on the synthesis and reactions of N-benzylidene-o-nitroaniline and related compounds. These studies contribute to the understanding of chemical properties and potential applications in synthetic chemistry (Marshall & Smith, 1971).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-nitroaniline | |

CAS RN |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

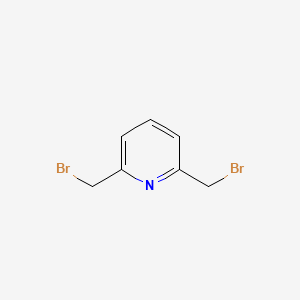

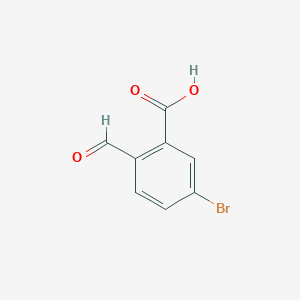

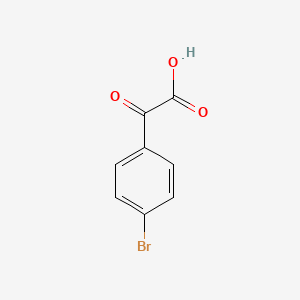

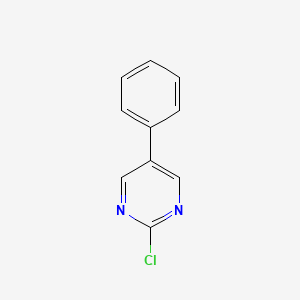

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)